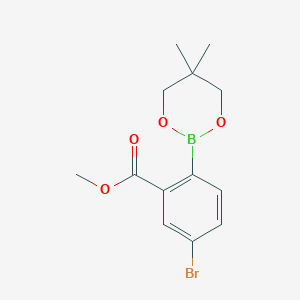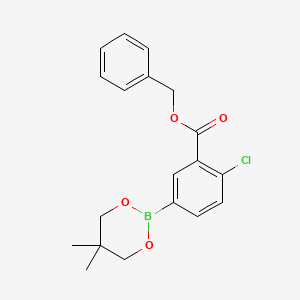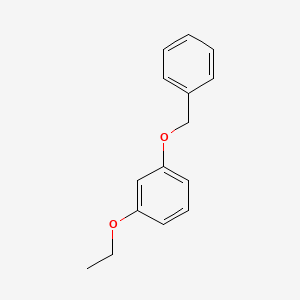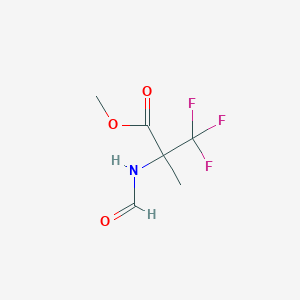
Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate (MBDB) is a synthetic compound of boron and nitrogen that has been used in scientific research for many years. It has been used in laboratory experiments to study the effects of boron on a variety of biological processes and has been found to be an effective tool for studying biological processes. MBDB is a versatile compound that can be used in a variety of ways, and its properties make it an ideal candidate for scientific research.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been used in a wide range of scientific research applications. It has been used to study the effects of boron on a variety of biological processes, including the regulation of gene expression, cell growth and differentiation, and the modulation of cell signaling pathways. It has also been used to study the effects of boron on the structure and function of proteins, enzymes, and other biomolecules. Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has also been used to study the effects of boron on the metabolism of carbohydrates, lipids, and other molecules.
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is not fully understood. However, it is believed that the compound binds to certain proteins and enzymes in the cell, which then alter the way in which the proteins and enzymes function. This alteration of protein and enzyme function can lead to changes in the regulation of gene expression, cell growth and differentiation, and the modulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate are not fully understood. However, it is believed that the compound can alter the expression of certain genes and proteins, which can lead to changes in the regulation of cell growth and differentiation, and the modulation of cell signaling pathways. In addition, Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been found to have an effect on the metabolism of carbohydrates, lipids, and other molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has several advantages for laboratory experiments. It is a relatively stable compound, which makes it easy to store and handle. It is also relatively inexpensive, which makes it cost-effective for laboratory use. However, Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate can be toxic in high concentrations and should be handled with caution. In addition, the compound is not soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate research. One potential direction is to further study the effects of boron on gene expression and cell signaling pathways. Another potential direction is to study the effects of boron on the metabolism of carbohydrates, lipids, and other molecules. In addition, further research could be done to explore the potential therapeutic applications of Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate. Finally, further research could be done to study the potential toxicity of Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate in high concentrations.
Métodos De Síntesis
Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is typically synthesized from boron and nitrogen compounds. The process involves the reaction of boron and nitrogen with a base to produce the desired product. The reaction is typically carried out in an inert atmosphere to prevent the formation of unwanted byproducts. The reaction is usually carried out at room temperature and can be completed in a few hours.
Propiedades
IUPAC Name |
methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BBrO4/c1-13(2)7-18-14(19-8-13)11-5-4-9(15)6-10(11)12(16)17-3/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDOKHIXEZABRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BBrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-YL)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate, 97% (Boc-DL-aMeAla(F3)-OMe)](/img/structure/B6328172.png)
![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate; 97%](/img/structure/B6328184.png)
![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6328188.png)
![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate, 97%](/img/structure/B6328194.png)
![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97%](/img/structure/B6328202.png)